1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by its complex structure, which includes bromine, chlorine, and sulfur functional groups. This compound is classified as a halogenated ketone and is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
The compound can be synthesized through multiple chemical pathways, with specific methodologies tailored for laboratory and industrial production. Its derivatives are often explored in research settings for their pharmacological properties.
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves several key steps:
The reaction conditions are critical, often requiring inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Temperature control and solvent choice (such as dichloromethane or acetonitrile) are also essential for optimizing yields.
The molecular structure of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrClOS |
| Molecular Weight | 293.61 g/mol |
| IUPAC Name | 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one |
| InChI | InChI=1S/C10H10BrClOS/c11-6-7-1-2-8(14)5-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2 |
The compound can participate in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with biological targets:
The compound exhibits typical characteristics associated with halogenated ketones:
Key chemical properties include:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable subject for further study and exploration.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3